molecular formula C10H19NO2 B1656593 Di(2-Tetrahydrofurylmethyl)amine CAS No. 5343-16-8

Di(2-Tetrahydrofurylmethyl)amine

Cat. No.: B1656593
CAS No.: 5343-16-8
M. Wt: 185.26 g/mol
InChI Key: WLEPBZLOVVHVIK-UHFFFAOYSA-N
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Description

Di(2-Tetrahydrofurylmethyl)amine, also known as 2-Furanmethanamine, tetrahydro-N-[(tetrahydro-2-furanyl)methyl]-, is an organic compound with the molecular formula C10H19NO2. This compound is characterized by the presence of two tetrahydrofuran rings attached to a central amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di(2-Tetrahydrofurylmethyl)amine can be synthesized through several methods. One common approach involves the reaction of tetrahydrofurfurylamine with formaldehyde under acidic conditions, followed by reduction with a suitable reducing agent such as sodium borohydride. This method yields the desired compound with high purity and efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The use of mechanochemical methods, such as ball milling, has been explored to enhance the efficiency and environmental sustainability of the synthesis . These methods minimize the use of solvents and reduce energy consumption, making them attractive for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Di(2-Tetrahydrofurylmethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted amines .

Scientific Research Applications

Di(2-Tetrahydrofurylmethyl)amine has found applications in various scientific research fields:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: This compound is utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of Di(2-Tetrahydrofurylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its unique structure allows it to interact with enzymes and receptors, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di(2-Tetrahydrofurylmethyl)amine is unique due to its dual tetrahydrofuran rings, which confer distinct chemical properties and reactivity. This structural feature makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and as a versatile intermediate in chemical reactions .

Properties

IUPAC Name

1-(oxolan-2-yl)-N-(oxolan-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEPBZLOVVHVIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20968097
Record name 1-(Oxolan-2-yl)-N-[(oxolan-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5343-16-8
Record name NSC6772
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6772
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC425
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=425
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Oxolan-2-yl)-N-[(oxolan-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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